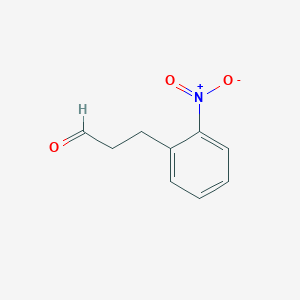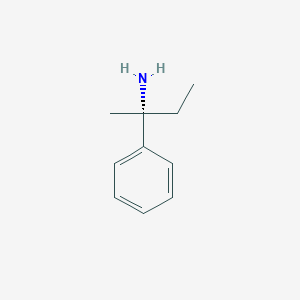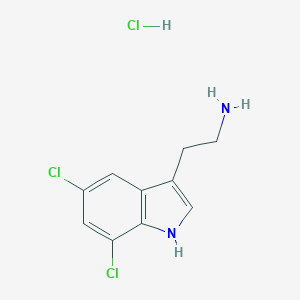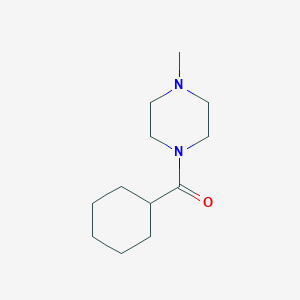
Pexantel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pexantel is a chemical compound that belongs to the class of anthelmintics, which are used to treat parasitic worm infections. It is a synthetic derivative of the natural compound pyrantel, which is also used to treat worm infections. Pexantel has been found to be effective against several species of parasitic worms, including roundworms and hookworms. The purpose of
Mécanisme D'action
The mechanism of action of pexantel is similar to that of pyrantel. Pexantel works by paralyzing the nervous system of the parasitic worms, which leads to their expulsion from the host organism. The compound binds to the nicotinic acetylcholine receptors in the neuromuscular junction of the worms, which causes a depolarization blockade. This leads to the paralysis of the worms and their subsequent expulsion from the host organism.
Effets Biochimiques Et Physiologiques
Pexantel has been found to have minimal biochemical and physiological effects in animals and humans. The compound is rapidly absorbed and metabolized in the liver, and is excreted in the urine. Pexantel has been found to have no significant effects on the liver or kidney function, and does not cause any adverse effects on the cardiovascular or respiratory systems. The compound has also been found to have no significant effects on the immune system or the reproductive system.
Avantages Et Limitations Des Expériences En Laboratoire
Pexantel has several advantages for lab experiments. The compound is readily available in large quantities, and is relatively inexpensive compared to other anthelmintics. Pexantel has also been found to have a broad spectrum of activity against several species of parasitic worms, which makes it a useful tool for studying worm infections. However, pexantel has some limitations for lab experiments. The compound has a short half-life, which means that it needs to be administered frequently in order to maintain effective levels in the host organism. Pexantel also has limited solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for research on pexantel. One area of research is the development of new formulations of pexantel that are more soluble and have a longer half-life. This would make the compound easier to administer and more effective in treating worm infections. Another area of research is the evaluation of pexantel in combination with other anthelmintics, to determine if it has synergistic effects against parasitic worms. Finally, more research is needed to evaluate the safety and efficacy of pexantel in humans, particularly in vulnerable populations such as children and pregnant women.
Méthodes De Synthèse
Pexantel is synthesized by reacting pyrantel with 3-methylbutylamine. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is purified and crystallized to obtain pure pexantel. The synthesis method is well-established and has been used to produce pexantel in large quantities for research purposes.
Applications De Recherche Scientifique
Pexantel has been extensively studied for its efficacy against parasitic worm infections. Several in vitro and in vivo studies have been conducted to evaluate the effectiveness of pexantel against various species of worms. Pexantel has been found to be effective against roundworms and hookworms, which are common parasitic infections in humans and animals. The compound has also been tested for its safety and tolerability in animals and humans.
Propriétés
Numéro CAS |
10001-13-5 |
|---|---|
Nom du produit |
Pexantel |
Formule moléculaire |
C12H22N2O |
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
cyclohexyl-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H22N2O/c1-13-7-9-14(10-8-13)12(15)11-5-3-2-4-6-11/h11H,2-10H2,1H3 |
Clé InChI |
FRSIMZWJVMLPAI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2CCCCC2 |
SMILES canonique |
CN1CCN(CC1)C(=O)C2CCCCC2 |
Autres numéros CAS |
10001-13-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



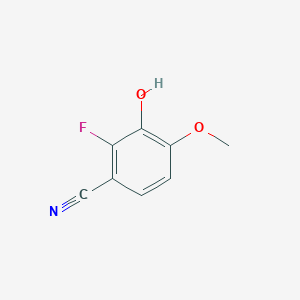
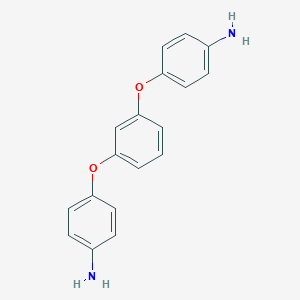
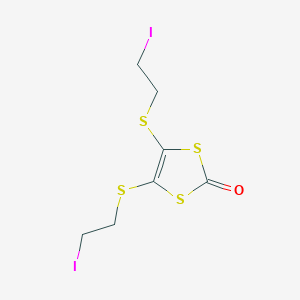
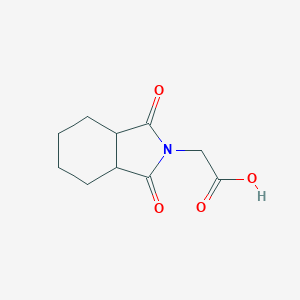
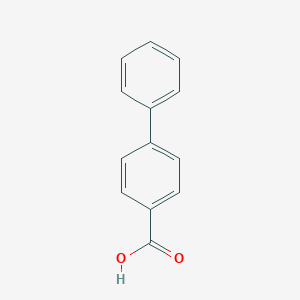
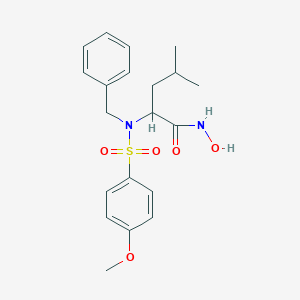
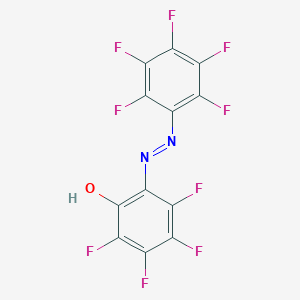
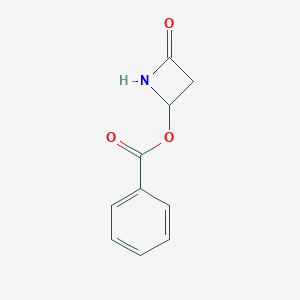
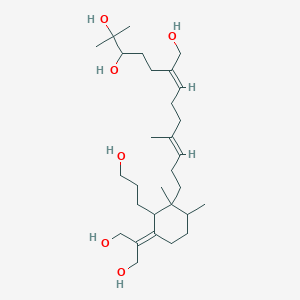
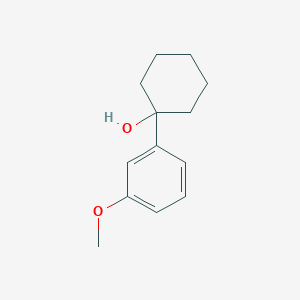
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
